molecular formula C25H23N3O5S2 B2707918 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide CAS No. 1795412-63-3

2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide

Cat. No.: B2707918
CAS No.: 1795412-63-3
M. Wt: 509.6
InChI Key: KSRBPBMUESJQIY-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a benzo[d][1,3]dioxole group (a methylenedioxy-substituted benzene) linked via a methyl group to the pyrimidine ring, a thioether bridge, and a butanamide chain terminating in a 2-methoxyphenyl substituent.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-3-21(23(29)26-16-6-4-5-7-18(16)31-2)35-25-27-17-10-11-34-22(17)24(30)28(25)13-15-8-9-19-20(12-15)33-14-32-19/h4-12,21H,3,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRBPBMUESJQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological properties, particularly focusing on its anticancer and antioxidant activities.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C23H24N2O4S
  • Molecular Weight : 432.51 g/mol

This compound features a thieno[3,2-d]pyrimidine core linked to a benzo[d][1,3]dioxole moiety, which is known for its bioactive properties.

Anticancer Activity

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For example, a related compound demonstrated G2-M phase arrest in Hep3B liver cancer cells with an inhibition percentage close to that of doxorubicin, a standard chemotherapeutic agent .
  • Case Studies :
    • In a study involving benzodioxole derivatives, compound 2a showed potent anticancer activity against Hep3B cells with an IC50 value significantly lower than that of doxorubicin .
    • Another study highlighted the cytotoxic effects of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives against HepG2 and HCT116 cell lines with IC50 values ranging from 1.54 µM to 4.52 µM .

Antioxidant Activity

The antioxidant potential of this compound has also been explored:

  • Evaluation Methods : The antioxidant activity was assessed using the DPPH radical scavenging assay. Compounds with similar structures have shown promising results, indicating their ability to neutralize free radicals effectively .
  • Comparative Analysis : The antioxidant capacity of synthesized compounds was compared to Trolox (a standard antioxidant), with some derivatives exhibiting IC50 values significantly lower than those of known antioxidants .

Research Findings Summary Table

Activity Type Cell Line IC50 (µM) Mechanism
AnticancerHep3B1.54 - 4.52Apoptosis induction
AntioxidantDPPH AssayVariesFree radical scavenging

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Compound Name Key Substituents Core Structure Reference
2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Ethyl, dimethyl (thienopyrimidine); 3-methoxyphenyl (amide) Thieno[2,3-d]pyrimidine
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Amino, thioxo (pyrimidine); phenyl (carboxamide) Thieno[2,3-d]pyrimidine
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide Butyramide chain; sulfamoyl linkage Tetrahydrofuran sulfonamide

Key Observations :

Thienopyrimidine vs. Pyrimidine Derivatives: The target compound’s thieno[3,2-d]pyrimidine core differs from the thieno[2,3-d]pyrimidine isomers seen in . Compared to simpler pyrimidines (e.g., ’s tetrahydropyrimidine carboxamides), the thienopyrimidine core enhances rigidity and aromaticity, improving metabolic stability .

Substituent Effects :

  • The benzo[d][1,3]dioxol-5-ylmethyl group introduces electron-withdrawing properties, which may enhance electrophilic reactivity at the pyrimidine ring compared to alkyl (e.g., ethyl, methyl) or phenyl groups in analogs .
  • The 2-methoxyphenyl substituent on the butanamide chain differs from the 3-methoxyphenyl group in . Ortho-substitution may hinder rotational freedom, influencing molecular conformation and target engagement.

Amide Chain Variations: The butanamide chain (4 carbons) in the target compound contrasts with shorter (acetamide in ) or longer chains (pentanamide/hexanamide in ).

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